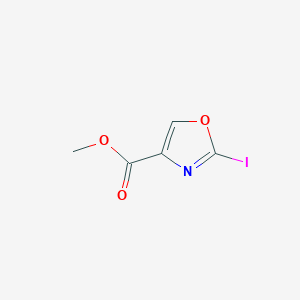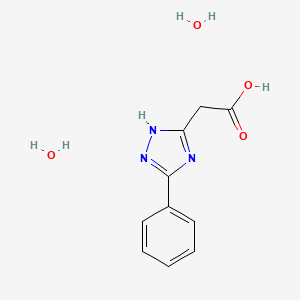![molecular formula C9H7ClN2O3 B1432268 1h-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,5-chloro-2,3-dihydro-2-oxo-,methyl ester CAS No. 1190321-73-3](/img/structure/B1432268.png)
1h-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,5-chloro-2,3-dihydro-2-oxo-,methyl ester
説明
The compound “1h-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,5-chloro-2,3-dihydro-2-oxo-,methyl ester” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It’s a part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves targeting FGFRs, which play an essential role in various types of tumors . The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI for the base structure is InChI=1S/C7H6N2/c1-2-6-3-5-9-7 (6)8-4-1/h1-5H, (H,8,9) .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily related to their inhibitory activity against FGFR1, 2, and 3 . For instance, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .科学的研究の応用
Synthesis and Structural Characterization
Pyrrolopyridine Analogs of Nalidixic Acid : A series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, analogous to the compound , was synthesized to explore their antibacterial activity. One specific compound demonstrated in vitro antibacterial properties, showcasing the potential medicinal chemistry applications of such structures (Toja et al., 1986).
Novel Synthetic Routes to 1H-pyrrolo[2,3-b]pyridines : Innovative synthetic pathways have been developed for creating 1H-pyrrolo[2,3-b]pyridines from 1-substituted 2-aminopyrroles, further expanding the toolkit for synthesizing complex heterocyclic compounds, which could have implications in drug design and development (Brodrick & Wibberley, 1975).
Characterization of Spiro[pyrrolidine-2,3′-oxindoles] : Advanced NMR, ESI mass spectral, and X-ray structural analysis were used for the characterization of spiro[pyrrolidine-2,3′-oxindoles], demonstrating the importance of these techniques in elucidating the structure of complex organic compounds (Laihia et al., 2006).
Potential Applications in Medicinal Chemistry
Antiviral and Cytotoxic Activities : Some derivatives related to the chemical structure have been synthesized and evaluated for their antiviral and cytotoxic activities. These studies highlight the potential of pyrrolopyridine derivatives in the development of new therapeutic agents (Ivashchenko et al., 2014).
Synthesis of Pyrrolo[2′,3′4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids
: Research into the synthesis of these compounds adds to the chemical repertoire available for drug discovery, showcasing the diversity of structures that can be explored for pharmacological applications (Bencková & Krutošíková, 1997).
作用機序
将来の方向性
特性
IUPAC Name |
methyl 5-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c1-15-9(14)7-4-2-6(13)12-8(4)11-3-5(7)10/h3H,2H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBBNYFAYPXAPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CC(=O)NC2=NC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601147859 | |
| Record name | Methyl 5-chloro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601147859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1h-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,5-chloro-2,3-dihydro-2-oxo-,methyl ester | |
CAS RN |
1190321-73-3 | |
| Record name | Methyl 5-chloro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chloro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601147859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate](/img/structure/B1432198.png)




![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride](/img/structure/B1432207.png)
